N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide

Physicochemical profiling Lipophilicity Medicinal chemistry design

Procure CAS 2034505-04-7 as a privileged heterocyclic sulfonamide building block. The ortho-trifluoromethoxybenzenesulfonamide moiety provides a unique electronic/lipophilic profile (Hansch π ≈ +1.0 for OCF₃) distinct from para-CF₃ analogs. This N-6-linked scaffold is a kinase hinge-binding motif (Trk family, CDK2) with a zinc-binding sulfonamide warhead for carbonic anhydrase inhibition (CA IX/XII). Ideal for preparing focused N-alkylated libraries via mild NaH/alkyl halide or EDCI/DMAP coupling. Differentiate by systematic comparison of PAMPA, solubility, and microsomal stability (t₁/₂) head-to-head with the 4-CF₃ analog for SPR mapping.

Molecular Formula C13H9F3N4O3S
Molecular Weight 358.3
CAS No. 2034505-04-7
Cat. No. B2695715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide
CAS2034505-04-7
Molecular FormulaC13H9F3N4O3S
Molecular Weight358.3
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C13H9F3N4O3S/c14-13(15,16)23-10-3-1-2-4-11(10)24(21,22)19-9-7-17-12-5-6-18-20(12)8-9/h1-8,19H
InChIKeyOPYRAQNLNYLPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 2034505-04-7) – Structural Identity and Source-Attested Characteristics


N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 2034505-04-7, molecular formula C₁₃H₉F₃N₄O₃S, molecular weight 358.3 g/mol) is a heterocyclic sulfonamide that combines the pyrazolo[1,5-a]pyrimidine scaffold with an ortho-trifluoromethoxybenzenesulfonamide moiety. The pyrazolo[1,5-a]pyrimidine core is a recognized privileged scaffold in kinase inhibitor design, and the benzenesulfonamide group is a well-known zinc-binding pharmacophore for carbonic anhydrase inhibition [1]. The compound is primarily catalogued by research chemical suppliers as a building block for medicinal chemistry exploration, with documented interest in kinase inhibition and carbonic anhydrase-related applications [1] [2].

Why In-Class Pyrazolo[1,5-a]pyrimidine Sulfonamides Cannot Simply Substitute for CAS 2034505-04-7


Within the pyrazolo[1,5-a]pyrimidine sulfonamide family, the site of sulfonamide attachment (N-6 vs. alternative ring positions) and the nature of the aryl substituent critically dictate the target selectivity profile. For example, N-6-linked benzenesulfonamides can preferentially engage the solvent-exposed region of kinase hinge binders, while the ortho-trifluoromethoxy group introduces a unique combination of electron-withdrawing character, lipophilicity (Hansch π ≈ +1.0 for OCF₃), and conformational restriction that alters both target binding and metabolic stability compared to para-substituted or unsubstituted analogs [1]. Generic substitution with a different sulfonamide regioisomer or a trifluoromethyl analog can therefore redirect the compound’s potency, selectivity, and pharmacokinetic fate in ways that are not predictable without explicit comparative data [1] [2].

Quantitative Differential Evidence for N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide – Comparator-Based Analysis


Ortho-Trifluoromethoxy vs. Para-Trifluoromethyl Substitution: Calculated Lipophilicity and Electronic Profile Differentiation

The ortho-trifluoromethoxy (2-OCF₃) substituent of CAS 2034505-04-7 confers a distinct lipophilic-electronic profile compared to the para-trifluoromethyl (4-CF₃) analog (CAS 2034474-60-5). The OCF₃ group possesses a Hammett σₘ value of +0.38 and a Hansch π value of +1.04, compared to CF₃ with σₘ +0.43 and π +0.88. This translates into a calculated difference in partition coefficient (clogP) of approximately 0.3–0.5 log units between the two analogs when conjugated to the same pyrazolo[1,5-a]pyrimidin-6-yl scaffold, with the 2-OCF₃ compound showing higher lipophilicity while retaining stronger hydrogen-bond acceptor capacity via the ether oxygen [1]. This differential directly impacts membrane permeability and CYP450 metabolic susceptibility predictions.

Physicochemical profiling Lipophilicity Medicinal chemistry design

Ortho-Substitution Effect on Sulfonamide Torsional Angle and Target Binding Conformation

The ortho-trifluoromethoxy substituent imposes a steric and electronic bias on the sulfonamide dihedral angle (C–S–N–C) that differs from both the unsubstituted analog and para-substituted variants. In small-molecule crystal structures of ortho-substituted benzenesulfonamides, the aryl-SO₂-NH torsion angle is typically constrained to a range of 60–80°, compared to 70–100° for para-substituted analogs [1]. This conformational restriction pre-organizes the sulfonamide NH vector for hydrogen-bond donation to the kinase hinge region (e.g., TrkA Glu590 or Met592 backbone carbonyl) in a manner distinct from the 4-CF₃ or unsubstituted phenyl comparators. No direct co-crystal structure of CAS 2034505-04-7 is available; this inference is drawn from the conformational behavior of analogous ortho-substituted aryl sulfonamides bound to TrkA (PDB entries from Array BioPharma patent filings) [2].

Conformational analysis Sulfonamide geometry Kinase inhibitor design

Predicted Metabolic Soft-Spot Differentiation: O-Trifluoromethoxy vs. Trifluoromethyl on the Benzenesulfonamide Ring

The OCF₃ group is generally more resistant to oxidative metabolism than the OCH₃ group due to the electron-withdrawing effect of fluorine, but its metabolic fate differs from that of the CF₃ group. CYP450-mediated oxidation of the trifluoromethoxy group primarily occurs at the carbon atom, generating an unstable trifluoromethanol intermediate that decomposes to fluoride ion and carbonyl products, a pathway that can be attenuated by steric shielding in the ortho position [1]. In contrast, the CF₃ group is typically metabolically inert unless situated on electron-rich aromatic rings. For the specific case of CAS 2034505-04-7 compared to its 4-CF₃ analog, the ortho-OCF₃ compound is predicted by in silico metabolism models (e.g., SMARTCyp, MetaSite) to have a distinct CYP oxidation profile, with the sulfonamide NH and pyrazolopyrimidine C-5/C-7 positions emerging as the primary soft spots rather than the aryl substituent itself [1]. No experimental microsomal stability data are publicly available for either compound.

Metabolic stability CYP450 oxidation Trifluoromethoxy group

Supplier-Catalogued Purity and Traceability Baseline for Procurement Decision-Making

As of the latest available catalogue data, N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide is listed by multiple research chemical suppliers with a standard purity specification of ≥95% (HPLC) and is provided with full IUPAC name, InChI Key (OPYRAQNLNYLPBA-UHFFFAOYSA-N), and CAS 2034505-04-7 traceability . In contrast, the closely related 4-(trifluoromethyl) analog (CAS 2034474-60-5) and the 2-fluoro analog (CAS 2034584-49-9) are offered at similar purity grades from overlapping suppliers, but the 2-OCF₃ variant is available from a narrower set of vendors, which may affect lead time, lot-to-lot consistency data availability, and bulk pricing for repeat procurement .

Chemical procurement Purity specification Quality control

High-Confidence Application Scenarios for N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide Grounded in Available Evidence


Kinase Profiling Panel for TrkA/B/C and CDK2 Selectivity Fingerprinting

The pyrazolo[1,5-a]pyrimidine scaffold is a documented Trk kinase inhibitory core, and the N-6 benzenesulfonamide substitution pattern is a known kinase hinge-binding motif [1]. CAS 2034505-04-7 can be deployed in a selectivity panel (TrkA, TrkB, TrkC, CDK2, and broader kinase profiling at 1 µM and 10 µM) to determine whether the ortho-OCF₃ modification shifts the selectivity fingerprint relative to the unsubstituted phenyl and para-CF₃ comparators. This head-to-head fingerprinting data is essential for selecting the optimal tool compound for neuroblastoma or pain-model studies where Trk kinase selectivity is critical [1].

Carbonic Anhydrase Isozyme Inhibition Screen (CA IX, CA XII, CA II)

The primary benzenesulfonamide group is a high-affinity zinc-binding warhead for carbonic anhydrase (CA) enzymes. Recent literature demonstrates that pyrazolo[1,5-a]pyrimidine-sulfonamide hybrids achieve nanomolar Kᵢ values against tumor-associated CA IX and CA XII [1]. CAS 2034505-04-7 should be screened against a panel of CA isoforms (hCA I, II, IX, XII) using stopped-flow CO₂ hydration assays to quantify whether the 2-OCF₃ substituent improves selectivity for CA IX/XII over the ubiquitous CA II (off-target isoform) compared to the 4-CF₃ analog.

Physicochemical and Metabolic Stability Comparative Study Within a Sulfonamide Analog Series

Given the well-characterized lipophilic and electronic differences between OCF₃ and CF₃ groups, a systematic comparison of CAS 2034505-04-7 with its 4-CF₃ analog in parallel artificial membrane permeability assay (PAMPA), thermodynamic solubility (pH 2.0 and 7.4), and human liver microsome stability (t₁/₂ determination) is warranted. This data will enable structure-property relationship (SPR) mapping that guides further lead optimization [1].

Building Block for Diversified Library Synthesis via Sulfonamide NH Functionalization

The free sulfonamide NH of CAS 2034505-04-7 can be alkylated or acylated under mild conditions (e.g., NaH, DMF, alkyl halide; or EDCI/DMAP coupling) generating a focused library of N-alkylated analogs for SAR exploration across multiple kinase and CA targets. The ortho-OCF₃ group remains intact under these conditions, providing a consistent lipophilic anchor for comparative library enumeration [2].

Quote Request

Request a Quote for N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.